3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid
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Overview
Description
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid is a key intermediate in the biosynthesis of cobalamin (vitamin B12). This compound plays a crucial role in the conversion of hydrogenobyrinic acid to cobyrinic acid, which is a precursor to vitamin B12. The compound is involved in the amidation of carboxyl groups at positions a and c of hydrogenobyrinic acid, facilitating the formation of cobyrinic acid a,c-diamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid is synthesized through the action of hydrogenobyrinic acid a,c-diamide synthase. The enzyme catalyzes the reaction between hydrogenobyrinic acid, ATP, and L-glutamine, resulting in the formation of hydrogenobyrinic acid a,c-diamide, ADP, phosphate, and L-glutamate . The reaction conditions typically involve an aqueous environment with the presence of ATP and L-glutamine as substrates.
Industrial Production Methods: Industrial production of hydrogenobyrinic acid a,c-diamide is often integrated into the microbial fermentation processes used for vitamin B12 production. Microorganisms such as Pseudomonas denitrificans and Propionibacterium freudenreichii are commonly employed due to their ability to produce high yields of vitamin B12 . Metabolic engineering and optimization of fermentation conditions, including the use of glucose and corn steep liquor as carbon and nitrogen sources, have been shown to enhance the production of hydrogenobyrinic acid a,c-diamide .
Chemical Reactions Analysis
Types of Reactions: 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid primarily undergoes amidation reactions. The compound is also involved in the insertion of cobalt into the corrin ring during the biosynthesis of coenzyme B12 .
Common Reagents and Conditions: The amidation reactions typically require ATP, L-glutamine, and water as reagents. The cobalt insertion reaction involves cobalt ions (Co^2+), ATP, and water .
Major Products Formed: The major products formed from these reactions include cobyrinic acid a,c-diamide and cob(II)yrinic acid a,c-diamide .
Scientific Research Applications
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid has significant applications in scientific research, particularly in the study of vitamin B12 biosynthesis. The compound is used to investigate the enzymatic pathways and mechanisms involved in the production of cobalamin. Additionally, it serves as a precursor for the synthesis of various cobalamin derivatives, which are utilized in biochemical and medical research .
In the field of metabolic engineering, hydrogenobyrinic acid a,c-diamide is employed to enhance the production of vitamin B12 in engineered microbial strains. This has implications for the pharmaceutical, food, and chemical industries, where vitamin B12 is a valuable commodity .
Mechanism of Action
The mechanism of action of hydrogenobyrinic acid a,c-diamide involves its role as a substrate for hydrogenobyrinic acid a,c-diamide synthase. The enzyme catalyzes the amidation of carboxyl groups at positions a and c of hydrogenobyrinic acid, resulting in the formation of hydrogenobyrinic acid a,c-diamide . This compound then participates in the cobalt insertion reaction catalyzed by cobaltochelatase, leading to the production of cob(II)yrinic acid a,c-diamide .
Comparison with Similar Compounds
- Cobyrinic acid a,c-diamide
- Cob(II)yrinic acid a,c-diamide
- 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid (2-)
Comparison: this compound is unique in its role as an intermediate in the biosynthesis of cobalamin. While cobyrinic acid a,c-diamide and cob(II)yrinic acid a,c-diamide are also intermediates in the same pathway, hydrogenobyrinic acid a,c-diamide is specifically involved in the amidation reactions that convert hydrogenobyrinic acid to cobyrinic acid a,c-diamide . The compound hydrogenobyrinic acid a,c-diamide (2-) is a dianionic form of hydrogenobyrinic acid a,c-diamide and is relevant in the context of its ionization state at physiological pH .
Properties
Molecular Formula |
C45H62N6O12 |
---|---|
Molecular Weight |
879 g/mol |
IUPAC Name |
3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid |
InChI |
InChI=1S/C45H62N6O12/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61/h18,23-26,40,48H,9-17,19-20H2,1-8H3,(H2,46,52)(H2,47,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b27-18-,36-21-,39-22-/t23-,24-,25-,26+,40-,42-,43+,44+,45+/m1/s1 |
InChI Key |
ZGGWTIPDUOTHRA-NREUJTCUSA-N |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=N[C@H]([C@@H]([C@@]4(C)CCC(=O)O)CC(=O)O)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)/C)/[C@H](C3(C)C)CCC(=O)O)/N2)CCC(=O)O)(C)CC(=O)N |
Canonical SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)N)C)C)N3)(C)CC(=O)N)CCC(=O)O)(C)C)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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